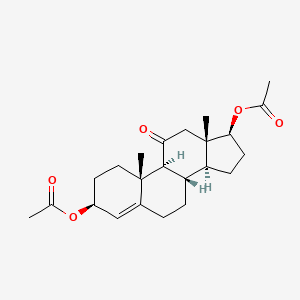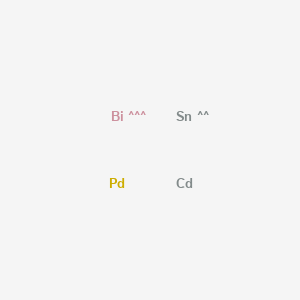
4-Androsten-3beta,17beta-diol-11-one diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Androsten-3beta,17beta-diol-11-one diacetate is a synthetic steroid compound with a molecular formula of C23H32O5. It is a derivative of androstenediol, a naturally occurring steroid hormone.
準備方法
The synthesis of 4-Androsten-3beta,17beta-diol-11-one diacetate involves several steps. One common method includes the acetylation of 4-androsten-3beta,17beta-diol-11-one. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups at the 3beta and 17beta positions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
化学反応の分析
4-Androsten-3beta,17beta-diol-11-one diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
科学的研究の応用
4-Androsten-3beta,17beta-diol-11-one diacetate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other steroid compounds. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its role as a hormone analog. It is used in research to understand steroid hormone pathways and their effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in hormone replacement therapy and as a potential treatment for certain medical conditions.
Industry: The compound is used in the production of steroid-based pharmaceuticals and other related products.
作用機序
The mechanism of action of 4-Androsten-3beta,17beta-diol-11-one diacetate involves its interaction with steroid hormone receptors. Upon entering the cell, the compound binds to androgen receptors, leading to the activation of specific gene expression pathways. This results in various physiological effects, including modulation of protein synthesis, cell growth, and differentiation.
類似化合物との比較
4-Androsten-3beta,17beta-diol-11-one diacetate can be compared with other similar compounds, such as:
4-Androsten-3beta,17beta-diol disulfate: This compound is a sulfated derivative of androstenediol and has different solubility and stability properties compared to the diacetate form.
4-Androsten-3beta,17beta-diol-11-one: This is the non-acetylated form of the compound and has different reactivity and biological activity.
The uniqueness of this compound lies in its acetylated form, which provides distinct chemical and biological properties, making it valuable for specific research and industrial applications.
特性
分子式 |
C23H32O5 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
[(3S,8S,9S,10R,13S,14S,17S)-17-acetyloxy-10,13-dimethyl-11-oxo-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H32O5/c1-13(24)27-16-9-10-22(3)15(11-16)5-6-17-18-7-8-20(28-14(2)25)23(18,4)12-19(26)21(17)22/h11,16-18,20-21H,5-10,12H2,1-4H3/t16-,17-,18-,20-,21+,22-,23-/m0/s1 |
InChIキー |
JWWXCJWGGRXLPO-MTBWUKQNSA-N |
異性体SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@@H]3[C@@H](CCC2=C1)[C@@H]4CC[C@@H]([C@]4(CC3=O)C)OC(=O)C)C |
正規SMILES |
CC(=O)OC1CCC2(C3C(CCC2=C1)C4CCC(C4(CC3=O)C)OC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]-](/img/structure/B13830877.png)

![4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13830887.png)
![2-(Phenoxymethyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B13830890.png)
![3-[Acetyl(methyl)amino]-1,1-dimethylurea](/img/structure/B13830897.png)

![Sodium 2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanesulphonate](/img/structure/B13830915.png)
![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B13830920.png)
![(2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13830922.png)





